molecular formula C9H11N3O2 B2607055 N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide CAS No. 6577-60-2

N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide

Cat. No.: B2607055
CAS No.: 6577-60-2
M. Wt: 193.206
InChI Key: OSOXQDDYEWGWLY-UHFFFAOYSA-N
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Description

N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide (IUPAC name: N1-{4-[amino(hydroxyimino)methyl]phenyl}acetamide) is an acetamide derivative characterized by a phenyl ring substituted with an acetamide group at the N1 position and an amino(hydroxyimino)methyl group at the para position. This structural configuration confers unique chemical properties, such as enhanced hydrogen-bonding capacity due to the hydroxyimino (-N-OH) and amino (-NH2) groups, which may influence solubility, stability, and biological activity .

Properties

IUPAC Name

N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)11-8-4-2-7(3-5-8)9(10)12-14/h2-5,14H,1H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOXQDDYEWGWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form 4-(hydroxyimino)methylbenzaldehyde. This intermediate is then reduced to 4-(amino(hydroxyimino)methyl)benzaldehyde, which is subsequently reacted with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide are not well-documented in the public domain. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenylacetamides, amino derivatives, and nitroso compounds.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide can inhibit the replication of viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The mechanism involves the compound's ability to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .

Antioxidant Activity

N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide has been shown to exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. A study comparing this compound to Edaravone (a known antioxidant) found that it demonstrated significant radical-scavenging activity, suggesting its utility in treating conditions like neurodegenerative diseases and ischemic injuries .

Cancer Treatment

The compound has been investigated for its potential role in cancer therapy. Its structural analogs have shown promise as tyrosine kinase inhibitors, which are important in the treatment of various cancers by blocking pathways that lead to tumor growth. The ability to modify the compound's structure allows for tailored approaches in targeting specific cancer types .

Herbicidal Properties

N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide has been explored for its herbicidal properties. Research indicates that formulations containing this compound can effectively control unwanted plant growth, making it valuable in agricultural settings. Its mechanism involves disrupting the growth processes of target weeds while being less harmful to crops .

Table of Biological Activities

Activity TypeCompound TestedResultReference
Antiviral ActivityN1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)AcetamideInhibits HCV replication
Antioxidant ActivityN1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)AcetamideSignificant radical-scavenging
Cancer TreatmentDerivatives of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)AcetamideEffective tyrosine kinase inhibitors
Herbicidal ActivityFormulations with N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)AcetamideEffective against target weeds

Case Study: Antiviral Research

In a study published in 2022, researchers synthesized various derivatives of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide and tested their effectiveness against HCV. The findings revealed that certain modifications enhanced antiviral activity significantly, indicating a pathway for developing new antiviral drugs based on this compound .

Case Study: Antioxidant Efficacy

Another research effort focused on comparing the antioxidant efficacy of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide with established antioxidants like Edaravone. The results showed that while Edaravone remains a strong candidate for clinical use, the new compound demonstrated comparable efficacy in laboratory settings, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The amino group can participate in nucleophilic reactions, altering the activity of enzymes and receptors .

Comparison with Similar Compounds

490-M18: (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid

  • Structural Similarities: Shares the hydroxyimino (-N-OH) group but differs in the acetamide core, featuring a carboxylic acid instead.
  • Pharmacological Relevance: Part of a series of (methoxyimino)acetate derivatives studied for metabolic and toxicological profiles .

RS194B: N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide

  • Structural Similarities: Contains a hydroxyimino group and acetamide core but includes an azepane ring, enhancing lipophilicity.
  • Pharmacological Relevance: Evaluated as an oxime therapy for organophosphorus pesticide poisoning, highlighting its role in reactivating acetylcholinesterase .
  • Key Differences : The azepane substituent likely improves blood-brain barrier penetration, a feature absent in the target compound .

Acetamide Derivatives

Paracetamol (N-(4-Hydroxyphenyl)Acetamide)

  • Structural Similarities: Shares the acetamide-phenyl backbone but replaces the amino(hydroxyimino)methyl group with a hydroxyl (-OH) group.
  • Pharmacological Relevance : Widely used as an analgesic and antipyretic, acting via cyclooxygenase inhibition .

N-(4-Aminophenyl)Acetamide

  • Structural Similarities: Features an acetamide-phenyl core with a para-amino (-NH2) group instead of amino(hydroxyimino)methyl.
  • Pharmacological Relevance : Used as a chemical intermediate, with applications in dye synthesis and oxidation bases .
  • Key Differences: The absence of the hydroxyimino group reduces its capacity for chelation or radical scavenging compared to the target compound .

Substituted Phenylacetamides with Complex Functional Groups

N-(4-(((1-((2-Chlorophenyl)Methyl)-5-Methyl-1H-Imidazol-2-Yl)Amino)Sulfonyl)Phenyl)-Acetamide

  • Structural Similarities : Retains the acetamide-phenyl core but incorporates a sulfonyl-linked imidazole-chlorophenyl substituent.
  • Pharmacological Relevance : Likely designed for targeted enzyme inhibition, given the sulfonamide and imidazole moieties .
  • Key Differences: The bulky sulfonyl-imidazole group may limit solubility compared to the target compound’s hydroxyimino group .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Pharmacological Use/Property Reference
N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide C9H11N3O2 -NH2, -N-OH, -CO-NH- Under investigation (potential antidote/chelator)
Paracetamol C8H9NO2 -OH, -CO-NH- Analgesic/Antipyretic
RS194B C10H19N3O2 -N-OH, azepane ring Organophosphate antidote
N-(4-Aminophenyl)Acetamide C8H10N2O -NH2, -CO-NH- Dye intermediate
490-M18 C17H17NO4 -N-OH, carboxylic acid, methylphenoxy Metabolic/toxicological studies

Research Findings and Implications

  • Hydroxyimino Group Impact: The hydroxyimino group in the target compound enhances metal-chelating capacity, a feature absent in paracetamol and N-(4-aminophenyl)acetamide . This property could be leveraged in designing antidotes for heavy metal poisoning.
  • Pharmacokinetics : Compared to RS194B, the lack of a lipophilic azepane ring in the target compound may reduce CNS penetration but improve aqueous solubility .
  • Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 4-aminobenzaldehyde derivatives with hydroxylamine, followed by acetylation—a route distinct from the Suzuki couplings used for complex arylacetamides .

Biological Activity

N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which include both amino and hydroxyimino groups. These functional groups contribute to its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide is C10H12N4O2C_{10}H_{12}N_{4}O_{2}. The presence of the hydroxyimino group enhances the compound's reactivity and interaction with biological targets, facilitating its potential use in medicinal applications.

The biological activity of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide is attributed to its ability to interact with specific molecular targets. The hydroxyimino group can form hydrogen bonds with various biological molecules, influencing their function. Additionally, the amino group can participate in nucleophilic reactions, potentially altering the activity of enzymes and receptors.

Antimicrobial Properties

Research indicates that N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide exhibits antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria. For instance, studies have shown promising results against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial capabilities .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival. For example, compounds with similar hydroxyimino structures have demonstrated inhibitory effects on cancer cell growth by targeting specific kinases involved in tumorigenesis .

Case Studies and Research Findings

Several studies have explored the biological activities of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide:

  • Antibacterial Activity : A study conducted on derivatives of phenylacetamides reported that compounds similar to N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide exhibited significant antibacterial activity against Xanthomonas oryzae and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined to assess efficacy, with lower MIC values indicating higher potency against these pathogens .
  • Anticancer Activity : In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, research demonstrated that similar oxime derivatives exhibited IC50 values in the nanomolar range against leukemia cells, suggesting a strong potential for further development as an anticancer agent .

Data Tables

Here are some summarized findings from recent studies on the biological activity of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide:

Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
AntibacterialXanthomonas oryzae15
AntibacterialPseudomonas aeruginosa20
AnticancerMV4-11 leukemia cells0.87
AnticancerVarious cancer cell lines7.89

Q & A

Q. What are the standard synthetic routes and purification methods for N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide?

The synthesis typically involves coupling reactions between 4-aminobenzaldehyde derivatives and hydroxylamine, followed by acetylation. For example, hydroxylamine can react with a 4-formylphenyl intermediate to form the hydroxyimino group, which is then acetylated using acetic anhydride. Purification is achieved via column chromatography, and characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. How is the structural characterization of this compound performed in academic research?

Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy identifies functional groups (e.g., acetamide protons at δ 2.1 ppm, hydroxyimino protons at δ 8–9 ppm) .
  • X-ray crystallography resolves the spatial arrangement of the hydroxyimino and acetamide moieties, as demonstrated in related acetamide derivatives .
  • FT-IR spectroscopy confirms carbonyl (C=O) and imine (C=N) stretching frequencies .

Q. How does this compound relate structurally to paracetamol (N-(4-hydroxyphenyl)acetamide), and what are the key differences?

Both compounds share an acetamide group attached to a para-substituted phenyl ring. However, N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide features an amino-hydroxyimino-methyl substituent at the 4-position, introducing tautomerism and enhanced hydrogen-bonding potential. This modification alters solubility, reactivity, and pharmacological activity compared to paracetamol’s simpler hydroxyl group .

Q. What factors influence the stability of the hydroxyimino group in this compound?

The hydroxyimino group exhibits pH-dependent tautomerism between the oxime (N–OH) and nitroso (N=O) forms. Stability is optimized in mildly acidic conditions (pH 4–6), while alkaline environments promote decomposition. Studies on similar hydroxyimino-acetamide derivatives highlight the importance of inert atmospheres and low-temperature storage to prevent oxidation .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound, and how can they be studied?

The hydroxyimino and acetamide groups suggest potential Phase I (hydrolysis, reduction) and Phase II (glucuronidation, sulfation) metabolism. In vitro assays using liver microsomes or hepatocytes can identify primary metabolites. For example:

  • LC-MS/MS tracks metabolite formation.
  • CYP450 inhibition assays assess enzyme interactions.
    Evidence from structurally related compounds indicates that hydroxylamine intermediates may require careful handling due to toxicity risks .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in solubility or bioactivity often arise from variations in substituents or tautomeric states. Strategies include:

  • Systematic SAR studies to isolate the effects of the hydroxyimino group.
  • Computational modeling (e.g., DFT calculations) to predict tautomer stability and reactivity.
  • Standardized assay protocols (e.g., consistent pH buffers) to reduce experimental variability .

Q. What are the best practices for handling and storing this compound in a research laboratory?

  • Storage : -20°C under inert gas (argon or nitrogen) to prevent oxidation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure.
  • Waste disposal : Neutralize with dilute acetic acid before incineration, following institutional guidelines .

Q. How do structural modifications (e.g., trifluoromethyl or methoxy groups) impact the compound’s pharmacological profile?

Studies on analogs (e.g., N-[4-(trifluoromethyl)phenyl]acetamide) show that electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but reduce solubility. Methoxy groups increase lipophilicity, potentially improving blood-brain barrier penetration. Such findings guide rational design for target-specific optimization .

Q. What computational tools are used to model the compound’s interactions with biological targets?

  • Molecular docking (AutoDock, Schrödinger Suite) predicts binding affinities to enzymes or receptors.
  • Molecular dynamics simulations (GROMACS) assess stability in aqueous or membrane environments.
  • PubChem data (e.g., SMILES, InChIKey) enables virtual screening and QSAR modeling .

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